molecular formula C16H14O4 B6405024 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261894-96-5

4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6405024
CAS RN: 1261894-96-5
M. Wt: 270.28 g/mol
InChI Key: VCTQZHNYPGJJOS-UHFFFAOYSA-N
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Description

4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid (4-MMCB) is an organic compound belonging to the group of phenyl benzoic acids. It is a white crystalline solid with a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol. 4-MMCB is a synthetic compound that has been used in scientific research since the early 2000s due to its potential as a therapeutic agent. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent, as well as its ability to modulate the immune system.

Scientific Research Applications

4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been studied extensively in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been studied for its ability to modulate the immune system and its potential as an anti-microbial agent. In addition, 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been studied for its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% is still not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6, which are involved in the inflammatory response. Additionally, 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been shown to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone and blood pressure. It has also been shown to induce apoptosis in cancer cells and to inhibit the activity of enzymes involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects
4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. It has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone and blood pressure. In addition, 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been shown to induce apoptosis in cancer cells and to inhibit the activity of enzymes involved in the metabolism of drugs and toxins.

Advantages and Limitations for Lab Experiments

4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. However, 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% is also a relatively low-potency compound, which can make it difficult to detect in laboratory experiments. Additionally, it can be difficult to predict the exact effects of 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% on a cellular level, as its exact mechanism of action is still not fully understood.

Future Directions

There are a number of potential future directions for the research of 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95%. One potential direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent. Additionally, further research could be done to explore its potential as an anti-microbial agent and its ability to modulate the immune system. Additionally, further research could be done to explore its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done to explore its potential to treat other diseases and conditions.

Synthesis Methods

4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-hydroxybenzoic acid with 4-methoxycarbonylphenyl bromide in the presence of anhydrous sodium acetate and glacial acetic acid. The second step involves the reaction of the resulting 4-methoxycarbonylphenyl benzoate with 3-methylbenzoic acid in the presence of anhydrous sodium acetate and glacial acetic acid. The final product is a white crystalline solid.

properties

IUPAC Name

4-(4-methoxycarbonylphenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10-9-13(15(17)18)7-8-14(10)11-3-5-12(6-4-11)16(19)20-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTQZHNYPGJJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690698
Record name 4'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-96-5
Record name 4'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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